molecular formula C10H8BrF3N2 B1382316 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole CAS No. 1820608-92-1

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole

Cat. No.: B1382316
CAS No.: 1820608-92-1
M. Wt: 293.08 g/mol
InChI Key: AFBDBAGHGGTDPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole typically involves the bromination of 1,2-dimethyl-5-(trifluoromethyl)benzimidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction and conditions used.

Mechanism of Action

as a benzimidazole derivative, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The specific pathways and targets would depend on the biological activity being studied.

Biological Activity

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its biological properties. The structural formula can be represented as follows:

C10H8BrF3N3\text{C}_{10}\text{H}_{8}\text{BrF}_{3}\text{N}_{3}

The biological activity of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Studies indicate that the introduction of bromine into the benzimidazole structure significantly enhances antimicrobial properties against bacteria such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) showing substantial reductions compared to related compounds .

Biological Activity Data

Activity Target Organism MIC (µg/mL) Reference
AntibacterialS. aureus0.98
AntifungalC. albicans15.6
Antimicrobial (general)Various Gram-positive/negative bacteriaVaries

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study demonstrated that 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole exhibited potent activity against various strains of bacteria and fungi. The MIC against S. aureus was notably low at 0.98 µg/mL, indicating strong bactericidal potential .
  • Mechanistic Insights :
    Research into the compound's mechanism revealed that it may disrupt cell membrane integrity or inhibit critical metabolic enzymes in pathogens, leading to cell death .
  • Comparative Studies :
    When compared to other benzimidazole derivatives, this compound showed superior activity against resistant strains, highlighting its potential as a lead compound in developing new antimicrobial agents .

Biochemical Pathways

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is believed to influence several biochemical pathways:

  • Cell Signaling : The compound may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
  • Metabolic Interactions : It interacts with various enzymes that regulate metabolic fluxes, potentially altering the levels of key metabolites involved in cellular functions .

Properties

IUPAC Name

7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3N2/c1-5-15-8-4-6(10(12,13)14)3-7(11)9(8)16(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDBAGHGGTDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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